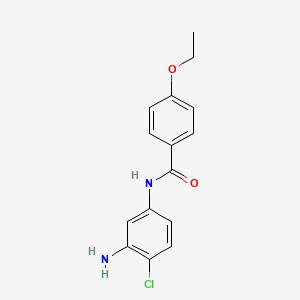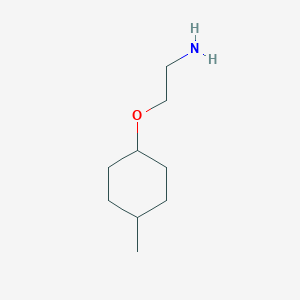
1-(2-Aminoethoxy)-4-methylcyclohexane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Conversion to Amines
Research by Kovavic and Chaudhary (1967) demonstrated that methylcyclohexane can undergo amination to produce 1-amino-1-methylcyclohexane. This reaction, involving trichloramine and aluminum chloride, showcases a method for direct amination of t-alkanes, which could potentially be applied to the synthesis of 1-(2-Aminoethoxy)-4-methylcyclohexane (Kovavic & Chaudhary, 1967).
Fluorescence and Photochemical Properties
Mori and Maeda (1997) explored the photochemical properties of amino-linked bichromophoric anthracenes, which could be related to the properties of 1-(2-Aminoethoxy)-4-methylcyclohexane. Their research highlights how the fluorescence spectrum and quantum yields of such compounds vary with solvent polarity, providing insight into the behavior of similar aminomethylcyclohexane derivatives (Mori & Maeda, 1997).
Circular Dichroism in Stereochemical Analysis
Zhou et al. (1993) conducted studies on the use of circular dichroism for determining the configuration of acyclic polyols and aminopolyols. Their findings are relevant for analyzing the stereochemistry of compounds like 1-(2-Aminoethoxy)-4-methylcyclohexane and could be pivotal in understanding its chiral properties (Zhou et al., 1993).
Synthesis of Cyclohexanecarboxylic Acids
Volk and Frahm (1996) described the synthesis of α-quaternary 1-amino-2-methylcyclohexanecarboxylic acids, which share structural similarities with 1-(2-Aminoethoxy)-4-methylcyclohexane. Their research on the asymmetric Strecker synthesis provides a foundation for synthesizing various cyclohexane derivatives (Volk & Frahm, 1996).
Pyrolysis and Combustion Studies
Wang et al. (2014) conducted an in-depth study on methylcyclohexane pyrolysis and combustion. Understanding the combustion chemistry of such compounds is essential for developing models of practical fuels, which could be extrapolated to understand the combustion properties of 1-(2-Aminoethoxy)-4-methylcyclohexane (Wang et al., 2014).
Conformational Analysis
Ribeiro and Rittner (2003) performed a conformational analysis of methylcyclohexane, which can provide insights into the structural and conformational characteristics of similar compounds like 1-(2-Aminoethoxy)-4-methylcyclohexane (Ribeiro & Rittner, 2003).
Synthesis and Characterization of Mannich Bases
Hussein and Yousif (2021) explored the synthesis and characterization of a Mannich base derived from 4-methylcyclohexan-1-one. Such research can be vital in understanding the reactions and properties of similar cyclic compounds (Hussein & Yousif, 2021).
Propiedades
IUPAC Name |
2-(4-methylcyclohexyl)oxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(5-3-8)11-7-6-10/h8-9H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUROBNHWRLMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethoxy)-4-methylcyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




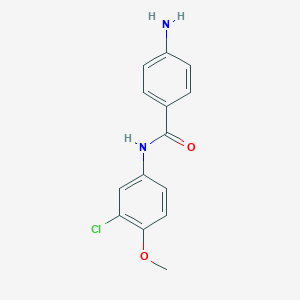
amine](/img/structure/B3072181.png)


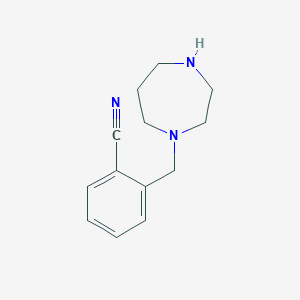
![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)
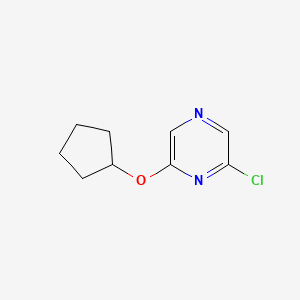
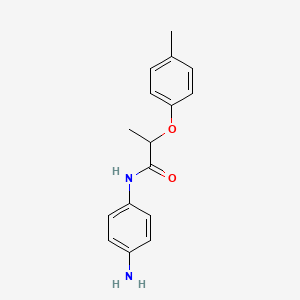
![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)
